2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine

Asymmetric Catalysis Enantioselective Aldol Reaction Copper Lewis Acid Catalysis

Asymmetric catalysis demands precise ligand substitution. Generic PyBOX derivatives fail; the isopropyl (iPr) variant is the proven benchmark, delivering 95% ee in Cu-catalyzed aldol reactions-a 91% advantage over tBu-PyBOX. - **Critical differentiation**: iPr-PyBOX is the standard for Rh(III) hydrosilylation (90-99% ee) and Sc(OTf)₃ Diels-Alder (90% ee). - **Supply**: Enantiopure (C₂-symmetric), tridentate N,N,N-pincer ligand. Available for immediate R&D shipment.

Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
Cat. No. B12278876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine
Molecular FormulaC17H23N3O2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C
InChIInChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3
InChIKeyCSGQGLBCAHGJDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

iPr-PyBOX: A C2-Symmetric Chiral Tridentate Ligand for Asymmetric Catalysis


2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine, commonly abbreviated as iPr-PyBOX, is a member of the pyridine-bis(oxazoline) (PyBOX) family of chiral, C₂-symmetric, tridentate N,N,N-pincer ligands first introduced by Nishiyama in 1989 [1][2]. The ligand features a central pyridine ring flanked by two enantiopure 4-isopropyl-4,5-dihydrooxazole rings (molecular formula C₁₇H₂₃N₃O₂, MW 301.38 g/mol), which coordinate metal centers in a meridional fashion to form well-defined chiral environments. Unlike its tert-butyl (tBu-PyBOX) and phenyl (Ph-PyBOX) congeners, the isopropyl substituent at the oxazoline 4-position provides a steric profile that has proven optimal for several benchmark asymmetric transformations, establishing iPr-PyBOX as the foundational reference ligand against which other PyBOX variants are measured [1].

Why iPr-PyBOX Cannot Be Generically Substituted: Substituent-Dependent Enantioselectivity


The PyBOX ligand scaffold is highly modular, but this modularity conceals a critical procurement pitfall: enantioselectivity is exquisitely sensitive to the oxazoline 4-position substituent, and performance cannot be extrapolated between derivatives. Systematic head-to-head studies have demonstrated that the isopropyl variant (iPr-PyBOX), tert-butyl variant (tBu-PyBOX), phenyl variant (Ph-PyBOX), and benzyl variant (Bn-PyBOX) yield dramatically divergent enantioselectivities even when all other reaction parameters—metal precursor, counterion, substrate, solvent, and temperature—are held constant [1]. The isopropyl group occupies a steric 'sweet spot' that is large enough to effectively shield one enantiotopic face of the substrate yet compact enough to avoid destabilizing distortions of the metal coordination sphere; bulkier tert-butyl substituents induce excessive steric compression that degrades catalyst geometry, while less hindered or electronically distinct substituents fail to provide adequate stereodifferentiation [1][2]. Consequently, procurement specifications must be substituent-specific: ordering 'a PyBOX ligand' without designating the 4-isopropyl substitution pattern risks selecting a derivative with orders-of-magnitude lower enantioselectivity for the intended transformation.

Head-to-Head Evidence: iPr-PyBOX vs. Closest PyBOX Analogs


Cu(II)-Catalyzed Enantioselective Aldol Additions to Pyruvate Esters

In a landmark direct comparison published by Evans and co-workers, the iPr-PyBOX-derived Cu(II) complex 2a catalyzed the Mukaiyama aldol addition of silylketene acetal 3 to methyl pyruvate with 95% ee and 92% yield. Under identical conditions (THF, −78 °C, 10 mol% catalyst), the tBu-PyBOX-Cu(SbF₆)₂ complex delivered only 4% ee, while Ph-PyBOX-Cu(SbF₆)₂ gave 62% ee and Bn-PyBOX-Cu(SbF₆)₂ gave 77% ee [1]. The iPr-PyBOX-Cu(OTf)₂ catalyst gave 61% ee, highlighting that both ligand substituent and counterion critically control enantioselectivity [1].

Asymmetric Catalysis Enantioselective Aldol Reaction Copper Lewis Acid Catalysis

Rh(III)-Catalyzed Asymmetric Hydrosilylation of Ketones

Nishiyama's foundational study systematically compared five PyBOX derivatives—bearing isopropyl (iPr), sec-butyl (sBu), tert-butyl (tBu), ethyl (Et), and phenyl (Ph) substituents—in the Rh(III)-catalyzed asymmetric hydrosilylation of acetophenone with diphenylsilane. The (S,S)-iPr-PyBOX-Rh(III) complex 2a, activated by AgBF₄ (2 mol%), reduced acetophenone to (S)-1-phenylethanol in 91% yield and 94% ee at −5 to 0 °C [1][2]. Under identical conditions, the other PyBOX derivatives uniformly gave lower enantioselectivities, with the iPr-substituted ligand consistently delivering the highest ee values across a panel of aryl alkyl ketones. For 1-tetralone, iPr-PyBOX-Rh(III) achieved 99% ee—essentially complete facial discrimination [1][2]. Mixed-ligand experiments revealed a linear relationship between enantiomeric excess and ligand composition, confirming that the enantioselectivity is a direct function of the iPr-PyBOX ligand structure rather than an artifact of catalyst speciation [1].

Asymmetric Hydrosilylation Ketone Reduction Rhodium Catalysis

Sc(III)-Catalyzed Asymmetric Diels-Alder Cycloaddition

Fukuzawa and co-workers demonstrated that the Sc(OTf)₃/iPr-PyBOX complex efficiently catalyzes the asymmetric Diels-Alder reaction of cyclopentadiene with acyl-1,3-oxazolidin-2-one dienophiles, affording cycloadducts in good yields with up to 90% ee [1]. A subsequent systematic study of electronic and steric effects on PyBOX ligands confirmed that when Sc(III)-tBu-PyBOX was employed as catalyst under comparable conditions, 'a much lower enantioselectivity and yield were obtained' relative to the iPr-PyBOX system [2]. The iPr-PyBOX ligand provides sufficient steric bulk to control the enantiotopic face approach of the diene while maintaining an accessible coordination sphere for bidentate chelation of the dienophile; the more sterically demanding tert-butyl group disrupts this productive binding mode, leading to erosion of both activity and selectivity [2].

Asymmetric Diels-Alder Reaction Scandium Lewis Acid Catalysis Cycloaddition

La/Li-Catalyzed Direct Asymmetric Mannich-Type Reaction

Shibasaki and co-workers developed a heterobimetallic La(OAr)₃/iPr-PyBOX + LiOAr catalyst system for the direct asymmetric Mannich-type reaction of trichloromethyl ketone (as a propionate equivalent donor) with N-2-thiophenesulfonyl imines. The iPr-PyBOX-based system gave syn-Mannich adducts in 72 to >99% yield, 8:1 to >30:1 diastereomeric ratio (dr, syn:anti), and 92–98% ee across a range of aromatic, heteroaromatic, and aliphatic imine substrates [1]. For the benchmark substrate (R = Ph), 96% yield, 21:1 dr, and 96% ee were achieved. This catalytic system was reported as 'the most effective' among those screened, and the iPr-PyBOX ligand was essential to achieving both high diastereo- and enantiocontrol simultaneously [1].

Asymmetric Mannich Reaction Lanthanum Catalysis β-Aminocarbonyl Synthesis

Yb(III)-Catalyzed Room-Temperature Mannich Reaction of Malonates

Karimi and co-workers reported that the Yb(OTf)₃/iPr-PyBOX complex catalyzes the direct enantioselective Mannich reaction of dibenzyl malonate with N-tert-butoxycarbonyl (N-Boc) aldimines at room temperature [1]. The iPr-PyBOX ligand was identified as the optimal PyBOX derivative for this transformation among those screened, providing consistently high yields and enantioselectivities under mild, operationally simple conditions. The same Yb(OTf)₃/iPr-PyBOX system was subsequently immobilized on self-assembled organic-inorganic hybrid silica with an imidazolium framework (SAILP), where it behaved as an efficient and recyclable heterogeneous catalyst while largely preserving enantioselectivity [2].

Asymmetric Mannich Reaction Ytterbium Catalysis Malonate Addition

Well-Defined Zn(II) Complexes for Catalysis in Water

The complex (iPr-PyBOX)ZnCl₂ (2b) has been synthesized, fully characterized by elemental analysis, NMR, IR spectroscopy, and single-crystal X-ray crystallography, and demonstrated to be an efficient catalyst for Knoevenagel condensation of ferrocenecarboxaldehyde with activated methylene compounds in water [1]. The molecular structure confirms a distorted trigonal bipyramidal geometry at zinc with the iPr-PyBOX ligand bound in a κ³-N,N,N meridional fashion. This well-defined, crystallographically authenticated coordination mode provides a reliable structural basis for rational catalyst design, contrasting with the often-ill-defined speciation of in-situ-generated PyBOX-metal complexes [1].

Zinc Coordination Chemistry Crystal Structure Knoevenagel Condensation

Optimal Application Scenarios Based on Quantitative Differentiation


Cu(II)-Catalyzed Aldol and Mukaiyama-Type Additions

Procurement of iPr-PyBOX is strongly indicated for Cu(II)-catalyzed enantioselective aldol additions of enolsilanes to α-keto esters, where the isopropyl substituent delivers 95% ee—a 91% ee advantage over tBu-PyBOX [1]. This scenario encompasses the synthesis of functionalized succinate derivatives for natural product synthesis and pharmaceutical intermediate production. The dramatic performance cliff between iPr- and tBu-substituted PyBOX derivatives (95% vs. 4% ee) makes substituent-level specification critical for procurement decisions [1].

Asymmetric Hydrosilylation of Prochiral Aryl Ketones

For Rh(III)-catalyzed asymmetric hydrosilylation of acetophenone derivatives and related aryl alkyl ketones, iPr-PyBOX is the validated benchmark ligand, routinely delivering 90–99% ee [1][2]. This application is directly relevant to the synthesis of enantiopure benzylic alcohols—critical chiral building blocks for APIs, agrochemicals, and fragrance ingredients. The ligand's proven performance across a broad ketone substrate scope (acetophenone, 1-tetralone, ethyl levulinate, 1-acetylnaphthalene) reduces the need for ligand re-optimization when substrate structures are varied [1][2].

Sc(III)-Catalyzed Diels-Alder Cycloadditions with Chelating Dienophiles

iPr-PyBOX is the ligand of choice for Sc(OTf)₃-catalyzed asymmetric Diels-Alder reactions employing bidentate chelating dienophiles such as 3-acryloyl- and 3-crotonoyl-1,3-oxazolidin-2-ones, where it provides up to 90% ee and good yields [1]. The alternative tBu-PyBOX is demonstrably inferior for this substrate class [2]. This scenario is particularly relevant for the enantioselective construction of six-membered carbocyclic frameworks common in terpene and alkaloid natural product synthesis [1][2].

Heterobimetallic and Yb(III)-Catalyzed Asymmetric Mannich Reactions

For the catalytic asymmetric synthesis of enantiopure β-aminocarbonyl compounds via Mannich addition, iPr-PyBOX is the enabling ligand for both the La(OAr)₃/LiOAr heterobimetallic system (up to 98% ee, >30:1 dr) [1] and the Yb(OTf)₃ system (room-temperature operation, catalyst recyclability upon immobilization) [2]. These complementary methodologies cover a broad range of imine electrophiles and nucleophilic donors, making iPr-PyBOX the strategic procurement choice for laboratories pursuing diverse Mannich-type transformations without changing ligand scaffold [1][2].

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